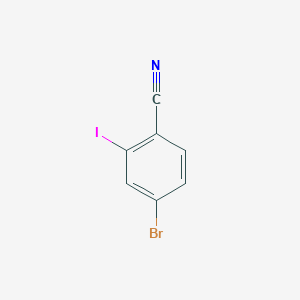

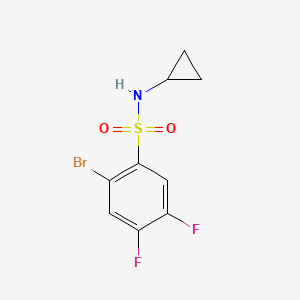

4-Bromo-2-iodobenzonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-bromo-2-iodobenzonitrile can be achieved through different methods. One of the most common methods is the iodination of another chemical compound like 2-bromo-4-nitrobenzonitrile. The iodination can be done using elemental iodine in the presence of a reducing agent like sodium bisulfite.Molecular Structure Analysis

The molecular weight of 4-Bromo-2-iodobenzonitrile is 307.92 . The InChI code for this compound is 1S/C7H3BrIN/c8-6-2-1-5 (4-10)7 (9)3-6/h1-3H .Physical And Chemical Properties Analysis

4-Bromo-2-iodobenzonitrile has a melting point of 136-140 °C and can be easily dissolved in organic solvents like chloroform, acetone, and DMSO. It has a high boiling point of 322.2 °C and a low vapor pressure. The density of this compound is predicted to be 2.31±0.1 g/cm3 .Applications De Recherche Scientifique

Material Science

The compound’s unique properties make it a candidate for creating novel materials. Its solid state at room temperature and low water solubility due to its hydrophobic nature allow it to be used in the development of certain types of polymers and coatings .

Analytical Chemistry

4-Bromo-2-iodobenzonitrile can be used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties, such as its molecular weight and purity, make it suitable for use in calibrating instruments like NMR, HPLC, LC-MS, and UPLC .

Chemical Synthesis

This compound is involved in various chemical synthesis pathways, including the Sandmeyer reaction or the Rosenmund-von Braun reaction. These reactions are crucial for constructing aromatic halonitriles, which are key intermediates in many synthetic procedures .

Biochemistry

In biochemistry, the reactivity of halogenated compounds like 4-Bromo-2-iodobenzonitrile can be exploited to study enzyme-catalyzed halogenation reactions. These reactions are significant in the metabolism of various bioactive compounds .

Industrial Uses

Though primarily used for research and development, 4-Bromo-2-iodobenzonitrile can also be considered for industrial applications where its properties might be utilized in the synthesis of dyes, pigments, or other specialty chemicals .

Safety and Hazards

This compound is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

4-bromo-2-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUCVXUNVYKWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-iodobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)

![6-Azaspiro[3.4]octane hemioxalate](/img/structure/B1529097.png)

![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)

![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)